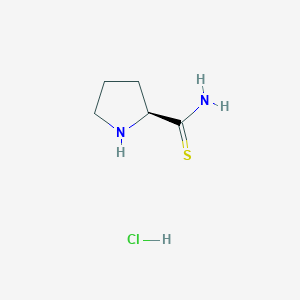

(S)-pyrrolidine-2-carbothioamide hydrochloride

Description

Properties

IUPAC Name |

(2S)-pyrrolidine-2-carbothioamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCCQMXHHBSPGF-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=S)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=S)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silver-Catalyzed Enantioselective Ring-Opening

A foundational approach for synthesizing enantiomerically enriched pyrrolidine derivatives involves silver-catalyzed asymmetric reactions. In the method disclosed in WO2014128094A1, a silver(I) acetate complex with chiral ligands such as R- or S-MeOBIPHEP enables the stereoselective formation of pyrrolidine-2-carboxamide intermediates. While the patent focuses on carboxamides, this catalytic system can be adapted for carbothioamide synthesis by substituting the amidation step with thioamidation reagents.

Key steps include:

-

Ligand selection : Chiral phosphine ligands (e.g., MeOBIPHEP) coordinate with silver to induce >90% enantiomeric excess (ee) in ring-closing reactions.

-

Solvent optimization : Non-polar aprotic solvents like toluene or tetrahydrofuran (THF) stabilize the silver complex while minimizing racemization.

-

Temperature control : Reactions conducted at −10°C to 20°C prevent thermal degradation of the chiral intermediate.

Hydrolysis and Salt Formation

Post-catalysis, the carboxamide intermediate undergoes hydrolysis to the carboxylic acid, followed by thioamidation. For instance, lithium hydroxide-mediated hydrolysis at 70°C in 2-propanol/water mixtures yields the lithium salt of pyrrolidine-2-carboxylic acid, which is subsequently treated with acetic acid to induce crystallization. Conversion to the thioamide derivative would require reacting this intermediate with thionation agents like Lawesson’s reagent () under inert conditions.

Thionation of Carboxamide Precursors

Lawesson’s Reagent-Mediated Thioamidation

The most direct route to (S)-pyrrolidine-2-carbothioamide involves thionating the corresponding carboxamide. PubChem data for (S)-pyrrolidine-2-carboxamide monohydrochloride (CID 12707183) confirms the structural feasibility of this approach.

Procedure :

-

Dissolve (S)-pyrrolidine-2-carboxamide hydrochloride in anhydrous toluene.

-

Add Lawesson’s reagent (1.2 equiv) and reflux at 110°C for 6–8 hours.

-

Quench with ice-cold water, extract with ethyl acetate, and purify via recrystallization.

Key considerations :

Phosphorus Pentasulfide (P4S10\text{P}_4\text{S}_{10}P4S10) in Xylene

An alternative thionation method employs in refluxing xylene (140°C). This method is less selective than Lawesson’s reagent but offers cost advantages for large-scale production.

Derivatization from Chiral Pool Precursors

(S)-Proline as a Starting Material

(S)-Proline, a commercially available chiral building block, serves as a practical precursor. The synthesis involves:

-

Protection : Boc-protection of the amine using di-tert-butyl dicarbonate.

-

Activation : Conversion to the acid chloride with thionyl chloride ().

-

Thioamidation : Reaction with ammonium thiocyanate () in acetone.

-

Deprotection : HCl-mediated removal of the Boc group yields the hydrochloride salt.

This route achieves >98% ee but requires rigorous exclusion of moisture during acid chloride formation.

Comparative Analysis of Preparation Methods

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

(S)-pyrrolidine-2-carbothioamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(S)-pyrrolidine-2-carbothioamide hydrochloride has shown potential in drug development due to its diverse biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been evaluated for its efficacy against resistant strains, showcasing promising results that suggest its potential as a new antibiotic candidate .

- Anticancer Properties : Research has demonstrated that (S)-pyrrolidine-2-carbothioamide hydrochloride can induce apoptosis in cancer cells. In vitro studies revealed that certain derivatives of this compound had cytotoxic effects on cancer cell lines, outperforming established chemotherapeutics like tamoxifen .

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways, which can be crucial for developing treatments for diseases such as tuberculosis. For example, it has been identified as an inhibitor of InhA, an enzyme critical for the survival of Mycobacterium tuberculosis .

Biochemical Research

The biochemical properties of (S)-pyrrolidine-2-carbothioamide hydrochloride allow it to interact with various cellular targets:

- Cell Signaling Modulation : This compound influences cell signaling pathways, which can affect gene expression and cellular metabolism. Its ability to modulate receptor activity opens avenues for therapeutic applications in conditions like cancer and inflammation .

- Biofilm Inhibition : Recent studies have shown that derivatives of this compound can effectively suppress biofilm formation in bacteria, making them potential candidates for addressing biofilm-related infections .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of (S)-pyrrolidine-2-carbothioamide hydrochloride on M-Hela tumor cell lines. The results indicated that certain derivatives exhibited cytotoxicity twice that of tamoxifen, with minimal toxicity towards normal liver cells. In vivo studies showed an increased survival rate among treated animals, suggesting strong therapeutic potential .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of (S)-pyrrolidine-2-carbothioamide hydrochloride revealed its effectiveness against resistant bacterial strains. The compound was tested against several pathogens and demonstrated significant inhibition rates, positioning it as a promising candidate for new antibiotic development .

Mechanism of Action

The mechanism of action of (S)-pyrrolidine-2-carbothioamide hydrochloride involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the pyrrolidine ring can interact with receptor sites, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Pyrrolidine-2-carboxamide hydrochloride

- Pyrrolidine-2-thione hydrochloride

- Pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

(S)-pyrrolidine-2-carbothioamide hydrochloride is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity

Biological Activity

(S)-pyrrolidine-2-carbothioamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

(S)-pyrrolidine-2-carbothioamide hydrochloride has the following chemical structure:

- Molecular Formula : C₅H₈ClN₃S

- CAS Number : 162243-80-8

The compound features a pyrrolidine ring substituted with a carbothioamide group, which is crucial for its biological activity.

The biological activity of (S)-pyrrolidine-2-carbothioamide hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on various targets, including:

- Dipeptidyl Peptidase IV (DPP-IV) : The compound has shown potential as an inhibitor of DPP-IV, an enzyme involved in glucose metabolism, which could have implications in managing diabetes mellitus .

- PHGDH Inhibition : It has been characterized as a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis, which is linked to cancer cell proliferation .

Antimicrobial Properties

(S)-pyrrolidine-2-carbothioamide hydrochloride exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

In vitro studies have demonstrated that derivatives of pyrrolidine compounds can achieve minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Anticonvulsant Effects

Preliminary investigations suggest that (S)-pyrrolidine-2-carbothioamide hydrochloride may possess anticonvulsant properties. The mechanism underlying this effect is thought to involve modulation of neurotransmitter systems, although further studies are required to elucidate the specific pathways involved .

Structure-Activity Relationship (SAR)

The efficacy of (S)-pyrrolidine-2-carbothioamide hydrochloride can be influenced by structural modifications. Research has indicated that:

- The presence of the thiourea moiety is essential for maintaining biological activity against PHGDH .

- Modifications to the pyrrolidine ring or the carbothioamide group can significantly alter potency and selectivity .

Case Studies and Research Findings

Several studies have explored the biological activities and potential therapeutic applications of (S)-pyrrolidine-2-carbothioamide hydrochloride:

-

Inhibition of PHGDH : In a high-throughput screening assay, (S)-pyrrolidine-2-carbothioamide hydrochloride was identified as a low micromolar inhibitor of PHGDH, demonstrating its potential as an anticancer agent .

Compound IC50 (µM) Target (S)-Pyrrolidine-2-carbothioamide 14.1 PHGDH - Antimicrobial Activity : A study reported that derivatives exhibited MIC values between 3.12 and 12.5 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

- DPP-IV Inhibition : The compound was evaluated as a DPP-IV inhibitor with significant antihyperglycemic effects in animal models, suggesting its utility in diabetes management .

Q & A

Q. What are the recommended methods for synthesizing (S)-pyrrolidine-2-carbothioamide hydrochloride in a laboratory setting?

The synthesis typically involves nucleophilic substitution or thioamide formation via reaction of (S)-pyrrolidine-2-carboxylic acid derivatives with thionating agents like Lawesson’s reagent or P₄S₁₀. A stepwise approach includes:

- Step 1 : Activation of the carboxylic acid group using HATU or EDC to form an intermediate.

- Step 2 : Thioamidation by introducing a sulfur source under anhydrous conditions.

- Step 3 : Hydrochloride salt formation via HCl gas or HCl/dioxane .

Key considerations: Maintain inert atmosphere (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or LC-MS.

Q. How should researchers handle and store (S)-pyrrolidine-2-carbothioamide hydrochloride to ensure stability?

- Storage : Store at -20°C in airtight, moisture-resistant containers under anhydrous conditions (e.g., sealed with desiccants). Solvent suspensions should be kept at -80°C for long-term stability .

- Handling : Use gloveboxes or fume hoods to avoid hygroscopic degradation. Pre-dry glassware and solvents (e.g., molecular sieves for THF) to minimize hydrolysis .

Q. What safety precautions are necessary when working with this compound?

- PPE : Wear nitrile gloves (tested for chemical resistance), lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .

- Disposal : Treat waste with 10% NaOH to neutralize residual HCl, then incinerate or dispose via approved hazardous waste channels .

Advanced Research Questions

Q. What analytical techniques are most effective for confirming the enantiomeric purity of (S)-pyrrolidine-2-carbothioamide hydrochloride?

- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (90:10) + 0.1% TFA. Monitor at 254 nm; retention time differences >1.5 min indicate enantiomeric separation .

- Polarimetry : Compare specific rotation ([α]D²⁵) against literature values. For example, a deviation >±5° suggests impurities .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation) .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

- Cross-validation : Compare NMR (¹H, ¹³C, DEPT-135) with computational models (DFT-based predictions) to assign peaks. For MS, use high-resolution ESI-MS to confirm molecular ion [M+H]+ .

- Contradiction analysis : If IR shows unexpected carbonyl signals (~1700 cm⁻¹), test for residual carboxylic acid via titration or derivatization with DNPH .

Q. What strategies optimize the yield of (S)-pyrrolidine-2-carbothioamide hydrochloride in multi-step syntheses?

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce racemization.

- Reaction monitoring : Use in-situ FTIR to track thioamide formation and adjust reagent stoichiometry dynamically.

- Workflow design : Employ flow chemistry for precise control of reaction time and temperature, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.